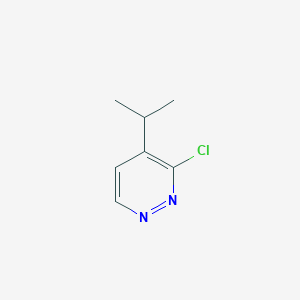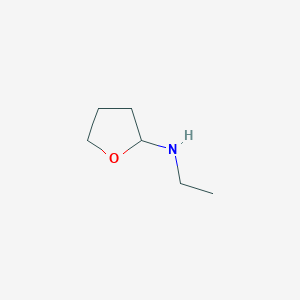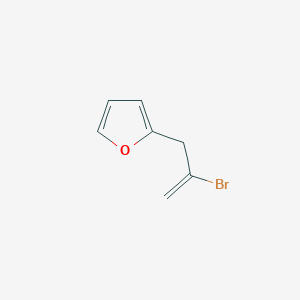
2-Bromo-3-(2-furyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(2-furyl)-1-propene is an organic compound characterized by a bromine atom attached to the second carbon of a propene chain, with a 2-furyl group attached to the third carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2-furyl)-1-propene typically involves the reaction of 2-furylpropene with bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-(2-furyl)-1-propene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Reactions with nucleophiles like hydroxide ions (OH⁻) in aqueous solution.
Major Products Formed:
Oxidation: Forms 2-bromo-3-(2-furyl)-1-propenal.
Reduction: Produces 2-bromo-3-(2-furyl)-1-propanol.
Substitution: Yields 2-bromo-3-(2-furyl)-1-ethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(2-furyl)-1-propene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
2-Bromo-3-(2-furyl)-1-propene is compared with similar compounds such as 2-bromo-3-(2-furyl)pyridine and 2-bromofuran. While these compounds share structural similarities, this compound is unique in its reactivity and application potential.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-(2-furyl)pyridine
2-Bromofuran
2-Bromo-3-(2-furyl)propenal
2-Bromo-3-(2-furyl)propanol
Eigenschaften
Molekularformel |
C7H7BrO |
|---|---|
Molekulargewicht |
187.03 g/mol |
IUPAC-Name |
2-(2-bromoprop-2-enyl)furan |
InChI |
InChI=1S/C7H7BrO/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2 |
InChI-Schlüssel |
AHQJNAPQGSTKRR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1=CC=CO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


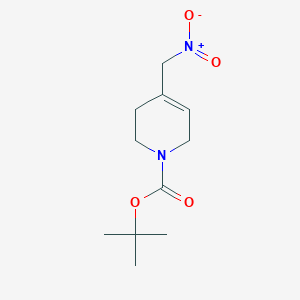

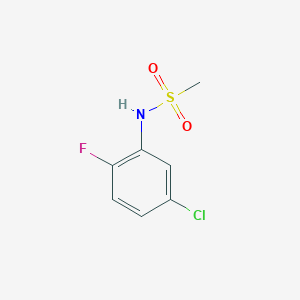
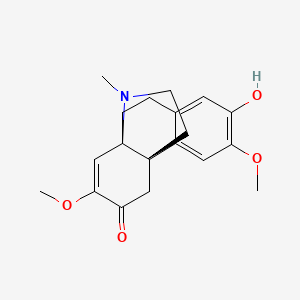
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
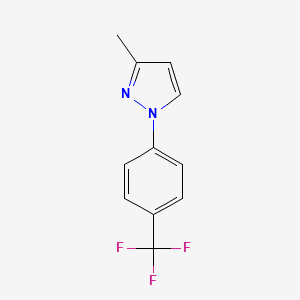
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)

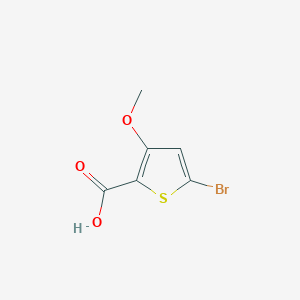
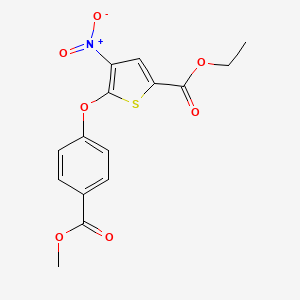
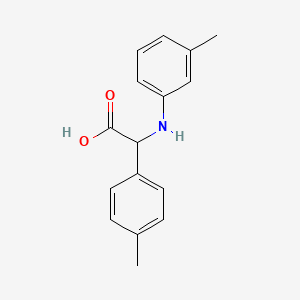
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
